molecular formula C22H27ClN2O3 B14988347 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B14988347
M. Wt: 402.9 g/mol
InChI Key: AZVKYBWIURTDEG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a piperidinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.

    Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenating agent to form 4-methoxyphenyl halide.

    Coupling reaction: The chlorophenoxy and methoxyphenyl intermediates are then coupled with a piperidine derivative under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions may target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the piperidinyl group.

    2-(4-chlorophenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the piperidinyl group in 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide may confer unique biological properties, such as enhanced binding affinity to certain receptors or improved pharmacokinetic properties.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-27-19-9-5-17(6-10-19)21(25-13-3-2-4-14-25)15-24-22(26)16-28-20-11-7-18(23)8-12-20/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

AZVKYBWIURTDEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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